4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dimethyl-1H-pyrazol-4-amine and other reagents.
Reaction Conditions: The compound is synthesized through a series of reactions, including sulfonylation and carboxamidation, under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects . Molecular docking studies have shown that the compound fits well into the active sites of target proteins, enhancing its efficacy .
Comparison with Similar Compounds
4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of the target compound.
1,5-Dimethyl-1H-pyrazole-4-amine: Another related compound used in organic synthesis.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-7-9(5-13-17(7)4)21(19,20)15-8-6-16(3)14-10(8)11(18)12-2/h5-6,15H,1-4H3,(H,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXWRCDWBJYECA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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